2-Benzyl-5-phenyl-1H-pyrrole
Overview
Description
2-Benzyl-5-phenyl-1H-pyrrole is a useful research compound. Its molecular formula is C17H15N and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.120449483 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Electronically Intercommunicating Iron Centers
A study by Hildebrandt, Schaarschmidt, and Lang (2011) describes the preparation of novel pyrrole derivatives, including 2,5-diferrocenyl-1-phenyl-1H-pyrrole. They investigated the electronic and structural properties of these compounds, highlighting their significant electron delocalization and electrochemical properties. This research contributes to understanding electronically intercommunicating systems in organometallic chemistry (Hildebrandt, Schaarschmidt, & Lang, 2011).
2. Directing Group in Ortho-Functionalization
Wiest, Poethig, and Bach (2016) employed pyrrole as a directing group for Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. They successfully achieved regioselective methylation, alkylation, or benzylation of various substituted 2-phenylpyrroles. This research offers insights into the strategic use of pyrrole in regioselective organic synthesis (Wiest, Poethig, & Bach, 2016).
3. Synthesis and NMR Studies
A study by Lee, Jun, and Yu (2000) focused on synthesizing various 1-arylpyrroles, including 1-phenyl, 1-benzyl, and others. They examined their NMR spectroscopic characteristics, providing valuable information about the electronic effects of substituents on these pyrrole derivatives. This research is significant for understanding the spectroscopic properties of substituted pyrroles (Lee, Jun, & Yu, 2000).
4. Synthesis of Expanded Macrocycles
Brückner, Sternberg, Boyle, and Dolphin (1997) utilized pyrrole and benzaldehyde to synthesize meso-phenyl substituted expanded macrocycles. Their research provides a basis for the synthesis of various macrocyclic compounds using pyrrole derivatives as building blocks (Brückner, Sternberg, Boyle, & Dolphin, 1997).
5. Corrosion Inhibition
Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, and Bentiss (2015) studied the inhibitive action of 1H-pyrrole-2,5-dione derivatives against carbon steel corrosion in an acidic medium. Their research contributes to understanding how pyrrole derivatives can function as corrosion inhibitors, which is crucial for material protection (Zarrouk et al., 2015).
Properties
IUPAC Name |
2-benzyl-5-phenyl-1H-pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-3-7-14(8-4-1)13-16-11-12-17(18-16)15-9-5-2-6-10-15/h1-12,18H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACCNHIWAAXBGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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